Cas no 2228298-43-7 (4-1-(1-hydroxyethyl)cyclopropyl-N,N-dimethylbenzamide)

4-1-(1-hydroxyethyl)cyclopropyl-N,N-dimethylbenzamide is a cyclopropyl-substituted benzamide derivative characterized by its unique structural features, including a hydroxylated ethyl side chain and dimethylamino functionality. This compound is of interest in synthetic and medicinal chemistry due to its potential as an intermediate in the development of biologically active molecules. The cyclopropyl ring enhances conformational rigidity, while the polar hydroxyl and amide groups contribute to solubility and hydrogen-bonding interactions. Its well-defined stereochemistry and functional group diversity make it a versatile building block for drug discovery and material science applications. The compound’s stability under standard conditions further supports its utility in multistep synthetic routes.
4-1-(1-hydroxyethyl)cyclopropyl-N,N-dimethylbenzamide structure
2228298-43-7 structure
商品名:4-1-(1-hydroxyethyl)cyclopropyl-N,N-dimethylbenzamide
CAS番号:2228298-43-7
MF:C14H19NO2
メガワット:233.30616402626
CID:6235296
PubChem ID:165975576

4-1-(1-hydroxyethyl)cyclopropyl-N,N-dimethylbenzamide 化学的及び物理的性質

名前と識別子

    • 4-1-(1-hydroxyethyl)cyclopropyl-N,N-dimethylbenzamide
    • 4-[1-(1-hydroxyethyl)cyclopropyl]-N,N-dimethylbenzamide
    • EN300-1748905
    • 2228298-43-7
    • インチ: 1S/C14H19NO2/c1-10(16)14(8-9-14)12-6-4-11(5-7-12)13(17)15(2)3/h4-7,10,16H,8-9H2,1-3H3
    • InChIKey: LUSLGZDXGIOJLC-UHFFFAOYSA-N
    • ほほえんだ: OC(C)C1(C2C=CC(C(N(C)C)=O)=CC=2)CC1

計算された属性

  • せいみつぶんしりょう: 233.141578849g/mol
  • どういたいしつりょう: 233.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 289
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

4-1-(1-hydroxyethyl)cyclopropyl-N,N-dimethylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1748905-0.05g
4-[1-(1-hydroxyethyl)cyclopropyl]-N,N-dimethylbenzamide
2228298-43-7
0.05g
$1020.0 2023-09-20
Enamine
EN300-1748905-1.0g
4-[1-(1-hydroxyethyl)cyclopropyl]-N,N-dimethylbenzamide
2228298-43-7
1g
$1214.0 2023-05-23
Enamine
EN300-1748905-5.0g
4-[1-(1-hydroxyethyl)cyclopropyl]-N,N-dimethylbenzamide
2228298-43-7
5g
$3520.0 2023-05-23
Enamine
EN300-1748905-0.25g
4-[1-(1-hydroxyethyl)cyclopropyl]-N,N-dimethylbenzamide
2228298-43-7
0.25g
$1117.0 2023-09-20
Enamine
EN300-1748905-10.0g
4-[1-(1-hydroxyethyl)cyclopropyl]-N,N-dimethylbenzamide
2228298-43-7
10g
$5221.0 2023-05-23
Enamine
EN300-1748905-1g
4-[1-(1-hydroxyethyl)cyclopropyl]-N,N-dimethylbenzamide
2228298-43-7
1g
$1214.0 2023-09-20
Enamine
EN300-1748905-5g
4-[1-(1-hydroxyethyl)cyclopropyl]-N,N-dimethylbenzamide
2228298-43-7
5g
$3520.0 2023-09-20
Enamine
EN300-1748905-0.1g
4-[1-(1-hydroxyethyl)cyclopropyl]-N,N-dimethylbenzamide
2228298-43-7
0.1g
$1068.0 2023-09-20
Enamine
EN300-1748905-0.5g
4-[1-(1-hydroxyethyl)cyclopropyl]-N,N-dimethylbenzamide
2228298-43-7
0.5g
$1165.0 2023-09-20
Enamine
EN300-1748905-2.5g
4-[1-(1-hydroxyethyl)cyclopropyl]-N,N-dimethylbenzamide
2228298-43-7
2.5g
$2379.0 2023-09-20

4-1-(1-hydroxyethyl)cyclopropyl-N,N-dimethylbenzamide 関連文献

4-1-(1-hydroxyethyl)cyclopropyl-N,N-dimethylbenzamideに関する追加情報

4-1-(1-Hydroxyethyl)cyclopropyl-N,N-dimethylbenzamide: A Comprehensive Overview

The compound with CAS No. 2228298-43-7, commonly referred to as 4-1-(1-hydroxyethyl)cyclopropyl-N,N-dimethylbenzamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural features and potential applications in drug development and advanced materials. In this article, we will delve into the properties, synthesis, and recent advancements associated with this compound.

4-1-(1-Hydroxyethyl)cyclopropyl-N,N-dimethylbenzamide is a derivative of benzamide, characterized by a cyclopropyl group substituted with a hydroxyethyl chain. The molecule's structure is defined by a benzene ring connected to an amide group, which is further linked to a cyclopropane ring. This configuration imparts unique electronic and steric properties to the compound, making it a subject of interest for researchers exploring novel materials and pharmaceutical agents.

Recent studies have highlighted the potential of 4-1-(1-hydroxyethyl)cyclopropyl-N,N-dimethylbenzamide in the development of advanced polymers and coatings. Its ability to form stable amide bonds makes it a promising candidate for use in high-performance materials that require exceptional thermal stability and mechanical strength. Researchers have also explored its role in drug delivery systems, where its hydrophilic nature could enhance bioavailability and targeting efficiency.

The synthesis of 4-1-(1-hydroxyethyl)cyclopropyl-N,N-dimethylbenzamide involves a multi-step process that typically begins with the preparation of the cyclopropane ring. This is followed by functionalization with the hydroxyethyl group and subsequent coupling with the benzamide moiety. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.

In terms of applications, 4-1-(1-hydroxyethyl)cyclopropyl-N,N-dimethylbenzamide has shown promise in the field of optoelectronics. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have demonstrated that incorporating this compound into device architectures can enhance efficiency and stability, paving the way for its integration into next-generation electronic devices.

Another area where 4-1-(1-hydroxyethyl)cyclopropyl-N,N-dimethylbenzamide has made an impact is in biotechnology. Its ability to form self-assembled monolayers has been leveraged in the creation of biosensors and diagnostic tools. These applications exploit the compound's unique surface properties, which enable precise molecular recognition and signal transduction.

As research on 4-1-(1-hydroxyethyl)cyclopropyl-N,N-dimethylbenzamide continues to progress, new insights into its potential uses are emerging. For instance, recent studies have explored its role in catalysis, where it has been shown to act as an effective organocatalyst in various organic reactions. This discovery opens up new avenues for sustainable chemical synthesis methods.

In conclusion, 4-1-(1-hydroxyethyl)cyclopropyl-N,N-dimethylbenzamide (CAS No. 2228298-43-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in the development of innovative materials and technologies. As research continues to uncover new possibilities for this compound, its significance in both academic and industrial settings is likely to grow further.

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